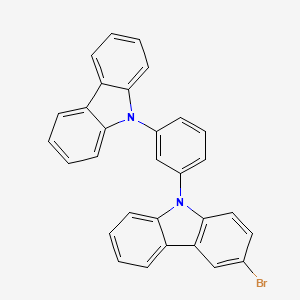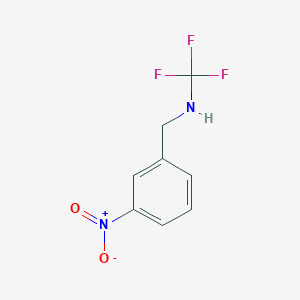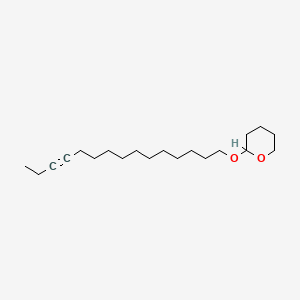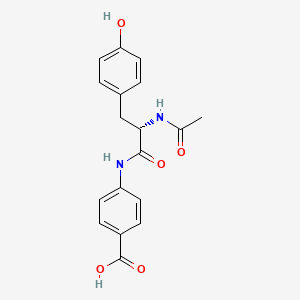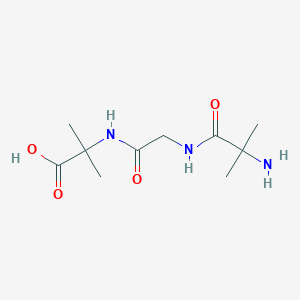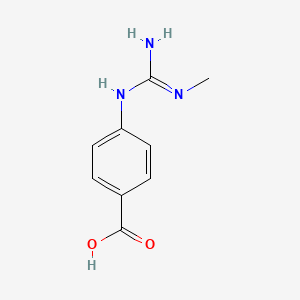
4-(3-Methylguanidino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[imino(methylamino)methyl]amino]-: is an organic compound with the molecular formula C9H11N3O2 It is a derivative of benzoic acid, where the para position is substituted with an imino(methylamino)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[[imino(methylamino)methyl]amino]- typically involves the reaction of 4-aminobenzoic acid with formaldehyde and methylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, 4-[[imino(methylamino)methyl]amino]- can undergo oxidation reactions, typically resulting in the formation of corresponding nitro or carboxyl derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the imino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Varied products depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: In chemistry, benzoic acid, 4-[[imino(methylamino)methyl]amino]- is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its derivatives may act as enzyme inhibitors or activators.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry: Industrially, the compound is used in the synthesis of polymers and resins. Its unique chemical structure allows it to impart specific properties to the final products, such as increased stability or enhanced performance.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[[imino(methylamino)methyl]amino]- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- 4-(Methylamino)benzoic acid
- 4-(Aminomethyl)benzoic acid
- 4-(Dimethylamino)benzoic acid
Comparison: Compared to its similar compounds, benzoic acid, 4-[[imino(methylamino)methyl]amino]- is unique due to the presence of the imino(methylamino)methyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its derivatives may exhibit different solubility, stability, and reactivity profiles, which can be advantageous in specific contexts.
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
4-[(N'-methylcarbamimidoyl)amino]benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-11-9(10)12-7-4-2-6(3-5-7)8(13)14/h2-5H,1H3,(H,13,14)(H3,10,11,12) |
Clé InChI |
PENAWPNXAHVARH-UHFFFAOYSA-N |
SMILES canonique |
CN=C(N)NC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
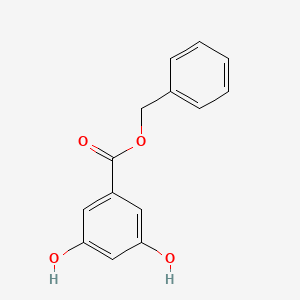
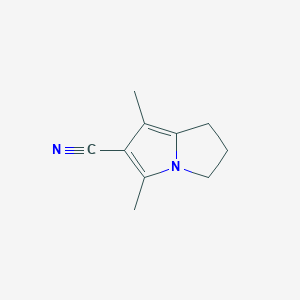
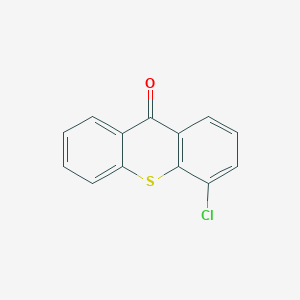

![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)
